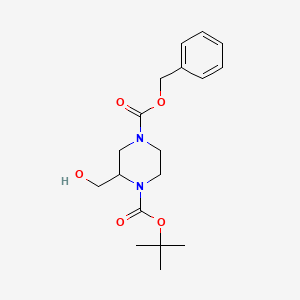

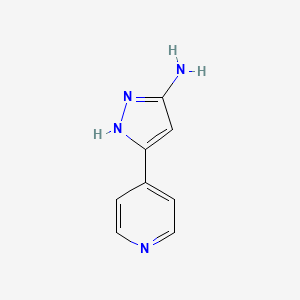

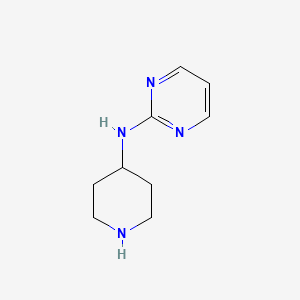

![molecular formula C7H9ClN2 B1319139 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride CAS No. 651558-58-6](/img/structure/B1319139.png)

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a chemical compound with the CAS Number: 1610028-39-1 . It has a molecular weight of 156.61 .

Physical And Chemical Properties Analysis

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a solid at room temperature . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It’s a solid substance stored at room temperature .

The compound is a derivative of Pyrrolo[3,4-c]pyridine , which is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .

- Pharmaceuticals : Most of these derivatives have been studied as analgesic and sedative agents . They can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

- Anti-HIV Activity : One optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived compound exhibited potent anti-NAMPT activity and was efficacious in a PC-3 mouse xenograft model .

-

Anti-Diabetic Activity : Some derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

-

Anti-HIV Activity : An optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived compound exhibited potent anti-NAMPT activity . It showed significant anti-HIV-1 activity (EC 50 = 1.65 µM) and in vitro therapeutic index TI = 7.98 .

-

HPK1 Inhibitors : 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, which are structurally similar to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, have been studied as hematopoietic progenitor kinase 1 (HPK1) inhibitors . These compounds could potentially be used in the treatment of abnormal cell growth, including cancer .

-

Anti-Cancer Activity : The pyrrolopyridine scaffold occurs in polyheterocyclic compounds of natural origin. The best known is the alkaloid camptotheca 1, isolated from the Camptotheca acuminata tree. As a topoisomerase I inhibitor, it has found application in cancer treatment and is active against HIV-1 .

-

Antiviral Activity : Other alkaloids containing the pyrrolopyridine system in their structure include variolin B 3a, deoxyvariolin B 3b isolated from an antarctic sponge Kirkpatrickia variolosa , and the antiviral alkaloid mappicin 4, which was isolated from Mappia foetida .

-

Anti-Mycobacterial Activity : Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activities . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH/c1-2-8-4-7-5-9-3-6(1)7;/h1-2,4,9H,3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMGKSJRAQJZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=NC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596816 |

Source

|

| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride | |

CAS RN |

651558-58-6 |

Source

|

| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

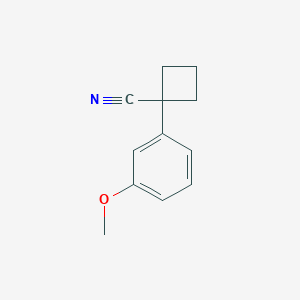

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

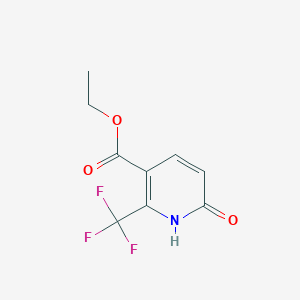

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

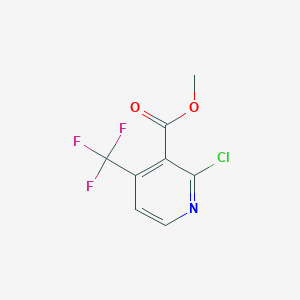

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)